molecular formula C8H12Cl2O4 B15076420 O,O'-Ethylene bis(3-chloropropionate) CAS No. 90783-60-1

O,O'-Ethylene bis(3-chloropropionate)

Cat. No.: B15076420
CAS No.: 90783-60-1
M. Wt: 243.08 g/mol
InChI Key: BYAAJQODLNAQQQ-UHFFFAOYSA-N
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Description

O,O’-Ethylene bis(3-chloropropionate) is an organic compound with the molecular formula C8H12Cl2O4. It is a diester derived from ethylene glycol and 3-chloropropionic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O’-Ethylene bis(3-chloropropionate) can be synthesized through the esterification of ethylene glycol with 3-chloropropionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired diester .

Industrial Production Methods: In an industrial setting, the production of O,O’-Ethylene bis(3-chloropropionate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O,O’-Ethylene bis(3-chloropropionate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O,O’-Ethylene bis(3-chloropropionate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of O,O’-Ethylene bis(3-chloropropionate) involves its reactivity towards nucleophiles and reducing agents. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of intermediate products that can undergo further transformations. The chlorine atoms also play a crucial role in substitution reactions, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: O,O’-Ethylene bis(3-chloropropionate) is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical reactions and applications. The presence of chlorine atoms provides a good balance between reactivity and ease of handling compared to its bromine and iodine analogs .

Properties

CAS No.

90783-60-1

Molecular Formula

C8H12Cl2O4

Molecular Weight

243.08 g/mol

IUPAC Name

2-(3-chloropropanoyloxy)ethyl 3-chloropropanoate

InChI

InChI=1S/C8H12Cl2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-6H2

InChI Key

BYAAJQODLNAQQQ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)OCCOC(=O)CCCl

Origin of Product

United States

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